molecular formula C9H6BrF3O3 B1398012 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1226966-58-0

4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B1398012
CAS No.: 1226966-58-0
M. Wt: 299.04 g/mol
InChI Key: RMYYCPPLIIKPBI-UHFFFAOYSA-N
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Description

4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6BrF3O3. This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a benzoic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid typically involves the bromination of 3-(2,2,2-trifluoroethoxy)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzoic acid derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of the trifluoroethoxy group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.

    Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products Formed:

  • Substituted benzoic acids
  • Alcohols
  • Carboxylic acids
  • Ketones

Scientific Research Applications

4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential intermediate in the development of pharmaceutical compounds with therapeutic properties.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoroethoxy group contribute to the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid
  • 4-Bromo-2,2,2-trifluoroacetophenone
  • 2-Bromo-3,3,3-trifluoropropene
  • (1-Bromo-2,2,2-trifluoroethyl)benzene

Comparison: 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the specific positioning of the bromine atom and the trifluoroethoxy group on the benzoic acid ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Similar compounds may have variations in their reactivity and applications based on the differences in their functional groups and molecular structures.

Properties

IUPAC Name

4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-6-2-1-5(8(14)15)3-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYYCPPLIIKPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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